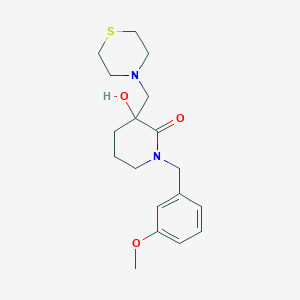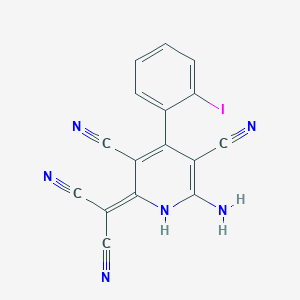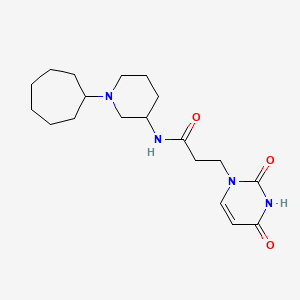![molecular formula C20H25N3O2S B6101524 N-(3-pyridinylmethyl)-3-[1-(3-thienylacetyl)-4-piperidinyl]propanamide](/img/structure/B6101524.png)
N-(3-pyridinylmethyl)-3-[1-(3-thienylacetyl)-4-piperidinyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-pyridinylmethyl)-3-[1-(3-thienylacetyl)-4-piperidinyl]propanamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor signaling pathway, which is critical for the survival and proliferation of B-cells. TAK-659 has shown promise as a potential therapeutic agent for the treatment of B-cell malignancies such as chronic lymphocytic leukemia and non-Hodgkin's lymphoma.
Mécanisme D'action
N-(3-pyridinylmethyl)-3-[1-(3-thienylacetyl)-4-piperidinyl]propanamide selectively binds to the active site of BTK and inhibits its activity. BTK is a key enzyme involved in the B-cell receptor signaling pathway, which plays a critical role in the survival and proliferation of B-cells. By inhibiting BTK activity, this compound blocks downstream signaling pathways and ultimately leads to decreased survival and proliferation of B-cells.
Biochemical and Physiological Effects
This compound has been shown to effectively inhibit BTK activity in both in vitro and in vivo models. This inhibition leads to decreased survival and proliferation of B-cells, which is a key hallmark of B-cell malignancies. This compound has also been shown to have minimal off-target effects, suggesting that it may be a safe and effective therapeutic agent for the treatment of B-cell malignancies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(3-pyridinylmethyl)-3-[1-(3-thienylacetyl)-4-piperidinyl]propanamide is its selectivity for BTK, which reduces the likelihood of off-target effects. Additionally, this compound has shown promise in preclinical models of B-cell malignancies, suggesting that it may be an effective therapeutic agent. However, one limitation of this compound is that it has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet fully understood.
Orientations Futures
There are several future directions for research on N-(3-pyridinylmethyl)-3-[1-(3-thienylacetyl)-4-piperidinyl]propanamide. One area of interest is the potential use of this compound in combination with other therapeutic agents for the treatment of B-cell malignancies. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans. Finally, research on the mechanism of action of this compound may provide insights into the development of new therapeutic agents for the treatment of B-cell malignancies.
Méthodes De Synthèse
The synthesis of N-(3-pyridinylmethyl)-3-[1-(3-thienylacetyl)-4-piperidinyl]propanamide involves several steps, including the coupling of 3-pyridinylmethanol with 3-(bromomethyl)thiophene to form the intermediate 3-(3-pyridinylmethyl)thiophene. This intermediate is then reacted with 1-(3-bromoacetyl)-4-piperidinone to produce the final product, this compound. The synthesis of this compound has been described in detail in several scientific publications.
Applications De Recherche Scientifique
N-(3-pyridinylmethyl)-3-[1-(3-thienylacetyl)-4-piperidinyl]propanamide has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that this compound inhibits BTK activity and downstream signaling pathways, leading to decreased survival and proliferation of B-cells. In vivo studies using mouse models of chronic lymphocytic leukemia and non-Hodgkin's lymphoma have demonstrated that this compound can effectively reduce tumor growth and prolong survival.
Propriétés
IUPAC Name |
N-(pyridin-3-ylmethyl)-3-[1-(2-thiophen-3-ylacetyl)piperidin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2S/c24-19(22-14-18-2-1-8-21-13-18)4-3-16-5-9-23(10-6-16)20(25)12-17-7-11-26-15-17/h1-2,7-8,11,13,15-16H,3-6,9-10,12,14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTSUILGJCQZOQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)NCC2=CN=CC=C2)C(=O)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,3-dimethylphenyl)-1-{2-[(2,3-dimethylphenyl)amino]-1-methyl-2-oxoethyl}-1H-pyrazole-3-carboxamide](/img/structure/B6101443.png)
![N-butyl-N-methyl-3-({[1-methyl-2-(3-pyridinyl)ethyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B6101451.png)
![N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B6101455.png)
![N-cyclopentyl-6-[3-(methoxymethyl)-1-piperidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6101463.png)
![{3-(4-fluorobenzyl)-1-[5-methyl-2-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanol](/img/structure/B6101479.png)
![2-(1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-3-piperidinyl)-1H-benzimidazole](/img/structure/B6101488.png)

![ethyl 1-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-piperidinecarboxylate](/img/structure/B6101503.png)
![1-(3-methoxyphenyl)-4-{[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetyl}-2-piperazinone](/img/structure/B6101505.png)

![3-(4-fluorophenyl)-2,5-dimethyl-7-(4-phenyl-1-piperazinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6101513.png)
![5-(4-fluorophenyl)-3-[4-(2-phenoxyethyl)-1-piperazinyl]-1,2,4-triazine](/img/structure/B6101527.png)
![3-[2-hydroxy-2-(1-methyl-1H-imidazol-2-yl)ethyl]-8-methylquinazolin-4(3H)-one](/img/structure/B6101535.png)